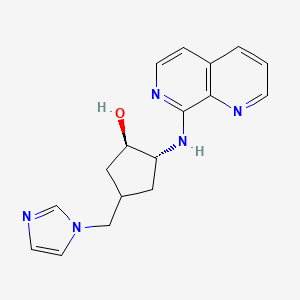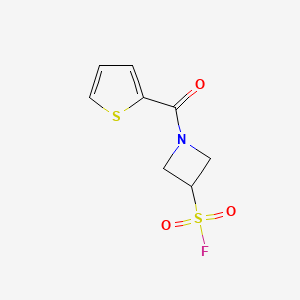![molecular formula C15H20N2O2S B7450397 N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-2201 and belongs to the synthetic cannabinoid family.
Wirkmechanismus
MMB-2201 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has affinity for the CB2 receptor, which is mainly found in the immune system. The activation of these receptors leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects. In animal studies, it has been reported to produce analgesia, hypothermia, and catalepsy. It has also been shown to alter locomotor activity and induce sedation. In addition, MMB-2201 has been shown to modulate immune function and produce anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one of the limitations of using MMB-2201 is its potential for abuse and dependence. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MMB-2201. One direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the study of its potential use in cancer therapy. In addition, further research is needed to fully understand the biochemical and physiological effects of MMB-2201 and its potential applications in various fields.
Conclusion:
In conclusion, MMB-2201 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been widely studied for its potential use in medicine and cancer therapy. Its mechanism of action involves the modulation of the endocannabinoid system, leading to various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential for abuse and dependence. There are several future directions for the study of MMB-2201, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of MMB-2201 involves the reaction of 4-cyanobenzyl chloride with 2-methyl-2-(methylthio)propan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. This method has been reported in various research papers and has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
MMB-2201 has been widely studied for its potential applications in various fields. In the field of medicine, MMB-2201 has been investigated for its analgesic and anti-inflammatory properties. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, MMB-2201 has been investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-methyl-2-methylsulfanylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-13(18)17-12-8-6-11(7-9-12)14(19)16-10-15(2,3)20-4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYTXFQVAIPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)NC(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)



![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)

![4-[(3S)-3-fluoropyrrolidin-1-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B7450407.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)
